Purine-2-sulfonamide
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Overview
Description
7H-Purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group (-SO2NH2) attached to a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purine-2-sulfonamide typically involves the reaction of purine derivatives with sulfonyl chlorides. One common method is the reaction of 7H-purine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods: Industrial production of 7H-purine-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7H-purine-2-sulfonamide can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
7H-Purine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-purine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
Uniqueness: 7H-Purine-2-sulfonamide is unique due to its specific structure, which combines the purine ring with the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple enzymes and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Properties
CAS No. |
88511-79-9 |
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Molecular Formula |
C5H5N5O2S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10) |
InChI Key |
RNEYXABXOHUZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2 |
Origin of Product |
United States |
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